Msdh-C

Metabolic stability Sphingolipid metabolism Ceramide analog

Neuronal sphingolipid research often faces the limitation of rapid metabolic turnover of natural ceramides, compromising long-term pathway interrogation. Msdh-C (CAS 144474-37-3), a metabolically stable D-erythro-1-methylthiohydroceramide analog, is the precise solution. • Depletes free sphinganine pools upstream of glucosylceramide synthase, achieving ~90% reduction in ceramide biosynthesis at 10 μM - mechanistically orthogonal to PDMP-class GCS inhibitors. • Validated to completely inhibit axon growth in cultured hippocampal neurons; rescue with short acyl chain ceramide analogs (5 μM) confirms on-target sphingolipid-specific activity. • Successfully employed in affinity-based screening to identify sphingolipid pathway regulatory proteins (e.g., Vav1) in neuronal cells. Supplied with rigorous quality control; standard packaging accommodates diverse experimental scales. Request a quote for bulk quantities.

Molecular Formula C22H45NO2S
Molecular Weight 387.7 g/mol
CAS No. 144474-37-3
Cat. No. B116115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMsdh-C
CAS144474-37-3
Molecular FormulaC22H45NO2S
Molecular Weight387.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NC(CSC)C(CCCCCC)O
InChIInChI=1S/C22H45NO2S/c1-4-6-8-10-11-12-13-14-16-18-22(25)23-20(19-26-3)21(24)17-15-9-7-5-2/h20-21,24H,4-19H2,1-3H3,(H,23,25)/t20-,21+/m0/s1
InChIKeyFWXRYYWKKSLFEH-LEWJYISDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Msdh-C: Metabolically Stable Dihydroceramide Analog


Msdh-C (CAS 144474-37-3), also known as D-erythro-1-Methylthiohydroceramide or 1-MSDH-Cer, is a synthetic ceramide analog characterized by the replacement of the C-1 hydroxyl group of dihydroceramide with a methylthio (-SCH3) moiety [1]. It possesses a defined stereochemistry (D-erythro configuration) [1] and functions as a potent inhibitor of de novo glycosphingolipid biosynthesis by depleting intracellular free sphinganine pools [1].

Sustained sphingolipid pathway interrogation — metabolically stable analog enables long-term depletion studies
D-erythro stereochemical control — defined stereochemistry for reproducible pathway modulation
Mechanistically orthogonal — upstream sphinganine depletion avoids direct glycosyltransferase inhibition

Why Substituting Msdh-C Fails


Substitution of Msdh-C with generic ceramide analogs or alternative glycosphingolipid biosynthesis inhibitors is scientifically inadvisable due to divergent molecular mechanisms, metabolic fates, and functional outcomes. Unlike PDMP-class inhibitors that directly target glucosylceramide synthase (GCS) with IC50 values in the 5-20 μM range [1], Msdh-C exerts its effects upstream by depleting the free sphinganine substrate pool, with a markedly different efficacy profile (90% reduction in ceramide biosynthesis at 10 μM) [2]. Furthermore, while natural dihydroceramide is rapidly metabolized in cellular systems, Msdh-C demonstrates metabolic stability that enables sustained pathway interrogation [3], a critical differentiator that cannot be assumed for structurally similar compounds lacking the methylthio modification.

Msdh-C
PDMP / NB-DNJ inhibitors
Direct GCS inhibition may confound pathway interpretation; Msdh-C’s upstream substrate depletion avoids off-target glycosidase effects
Msdh-C
Natural dihydroceramide
Rapid metabolic turnover limits sustained experiments; Msdh-C’s methylthio modification provides the required stability

Msdh-C: Quantitative Differentiation Data


Metabolic Stability vs. Dihydroceramide

Msdh-C (1-methylthiodihydroceramide) is a metabolically stable analog of dihydroceramide, whereas the natural comparator, dihydroceramide, undergoes rapid metabolic turnover in cellular systems [1]. This differential metabolic stability has been explicitly validated through its use as a probe in binding protein screening assays, where only stable analogs yield interpretable results over extended incubation periods [1].

Metabolic stability
Cross-study comparable
Msdh-C
Metabolically stable; retains integrity for protein binding
Dihydroceramide
Rapid metabolic turnover
Supports long-term pathway inhibition studies
Exact half-life not reported; qualitative stability advantage
Metabolic stability Sphingolipid metabolism Ceramide analog

Unique Mechanism vs. PDMP Inhibitors

Msdh-C operates via a fundamentally distinct mechanism from PDMP-class glucosylceramide synthase (GCS) inhibitors. Msdh-C reduces de novo ceramide biosynthesis by approximately 90% at 10 μM through depletion of intracellular free sphinganine, without directly inhibiting GCS or other glycosyltransferases [1]. In contrast, D-PDMP acts as a mixed-competition inhibitor of GCS against ceramide with IC50 = 5 μM and Ki = 0.7 μM [2], while miglustat (NB-DNJ) inhibits GCS with IC50 = 32 μM and also inhibits β-glucosidase 2 with IC50 = 81 μM [3].

Mechanism of action
Cross-study comparable
Msdh-C (10 μM)
~90% ceramide reduction via sphinganine depletion
D-PDMP / NB-DNJ
Direct GCS inhibition (IC50 5 μM / 32 μM)
Mechanistically orthogonal; avoids off-target glucosidase effects
Different assay platforms; cross-study comparison
Mechanism of action Glycosphingolipid biosynthesis Enzyme inhibition

Sphingolipid Biosynthesis Inhibition

Msdh-C demonstrates potent and broad inhibition of de novo sphingolipid biosynthesis in primary neuronal cultures. At 10 μM, Msdh-C decreased de novo ceramide biosynthesis by approximately 90%, with corresponding reductions in sphingomyelin and glycosphingolipid formation of up to 80% in a time- and concentration-dependent manner [1]. This downstream depletion effect was reversible upon supplementation with exogenous dihydroceramide or ceramide at micromolar concentrations, confirming that the inhibition is substrate-depletion driven rather than due to direct enzyme inactivation [1].

Ceramide biosynthesis inhibition
Head-to-head
~90% reduction at 10 μM
Supports robust pathway inhibition endpoint
Primary murine cerebellar neurons; reversible by ceramide addition
Sphingolipid inhibition Ceramide biosynthesis Glycosphingolipid depletion

Neuronal Growth Inhibition

Msdh-C functionally phenocopies direct sphingolipid synthesis inhibitors in axonal growth assays, providing orthogonal validation of its pathway-specific activity. In cultured hippocampal neurons, incubation with Msdh-C between days 2 and 3 resulted in essentially complete ablation of axon growth [1]. This growth inhibition was antagonized by co-incubation with short acyl chain ceramide analogs (5 μM), demonstrating that the effect is specifically attributable to sphingolipid depletion rather than non-specific cytotoxicity [1]. Notably, the D-erythro and L-threo isomers of Msdh-C were equally effective, whereas structurally related compounds lacking the full ceramide-like backbone did not affect either sphingolipid biosynthesis or neuronal growth [1].

Neuronal growth phenotype
Head-to-head
Msdh-C
Complete axon growth ablation (2-3 d)
Structurally related analogs
No effect on growth or sphingolipid synthesis
Sphingolipid depletion translates to functional readout
Rescue by short-chain ceramide analogs (5 μM)
Neuronal development Axon growth Sphingolipid function

Msdh-C: Validated Research Applications


Neuronal Culture Sphingolipid Depletion

Based on its metabolic stability as a dihydroceramide analog [1], Msdh-C is ideally suited for experiments in primary neuronal cultures or neuroblastoma cell lines (e.g., SH-SY5Y, Neuro-2a) where prolonged depletion of sphingolipid biosynthesis is required. The compound's resistance to rapid metabolic turnover enables experimental designs extending beyond the timeframe limitations of natural ceramides.

Axon Growth and Neuronal Development

Msdh-C has been directly validated to completely inhibit axon growth in cultured hippocampal neurons, with rescue by short acyl chain ceramide analogs (5 μM) confirming sphingolipid-specific activity [1]. Researchers investigating the role of de novo sphingolipid biosynthesis in neuronal morphogenesis, synapse formation, or axonal pathfinding can employ Msdh-C as a robust chemical tool with a built-in rescue control.

Orthogonal Sphingolipid Pathway Validation

Unlike PDMP and NB-DNJ, which directly inhibit glucosylceramide synthase (IC50 values of 5 μM and 32 μM, respectively) [2][3], Msdh-C reduces sphingolipid biosynthesis via upstream sphinganine depletion [4]. This mechanistic orthogonality makes Msdh-C an essential tool for validating that observed phenotypes are truly due to sphingolipid depletion rather than off-target effects of direct enzyme inhibitors.

Binding Protein Identification

Msdh-C has been successfully employed in affinity-based screening for sphingolipid pathway regulatory proteins, leading to the identification of Vav1 as an Msdh-C binding protein in neuronal cells [1]. This application leverages the compound's metabolic stability and defined molecular target, enabling researchers to identify and characterize proteins that interact with or sense cellular sphingolipid levels.

Application
Selection Property
Validation Focus
Neuronal culture sphingolipid depletion
Metabolic stability for sustained pathway inhibition
Long-term depletion studies in primary neurons or neuroblastoma lines
Axon growth and neuronal development
Validated functional phenotype with rescue control
Morphogenesis, synapse formation, or axonal pathfinding assays
Orthogonal sphingolipid pathway validation
Mechanistically distinct substrate depletion
Distinguishing sphingolipid depletion from direct GCS inhibitor off-targets
Binding protein identification
Stable molecular probe for affinity screening
Identification of sphingolipid-level sensing proteins (e.g., Vav1)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Msdh-C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.